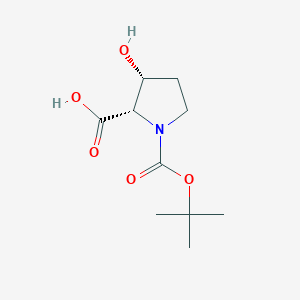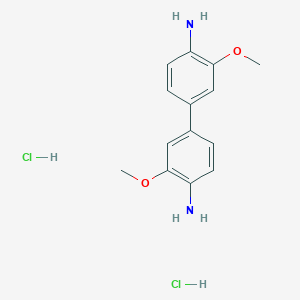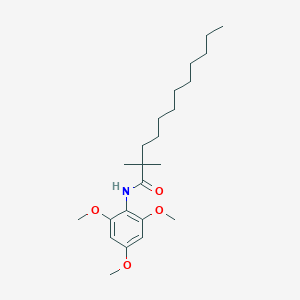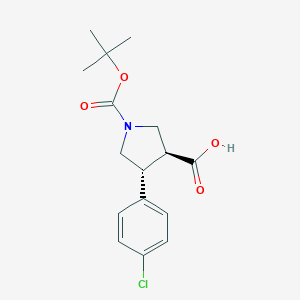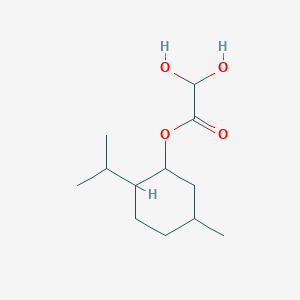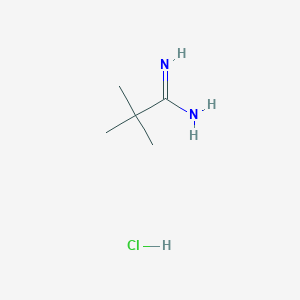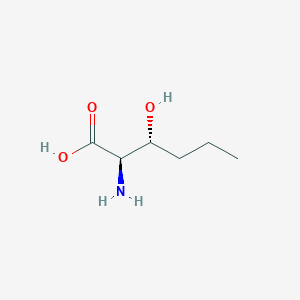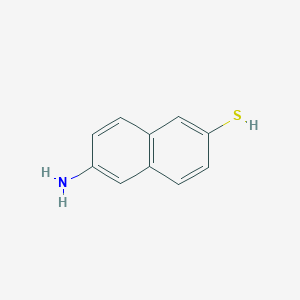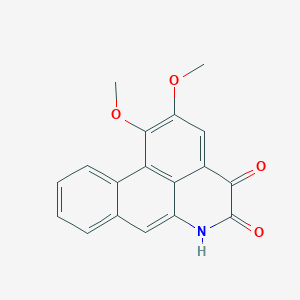
Norcepharadiona B
Descripción general
Descripción
Synthesis Analysis
The synthesis of Norcepharadione B has been achieved through an intermolecular benzyne cycloaddition approach, highlighting a novel pathway for the production of aporphinoids, including Norcepharadione B. This method enables the total synthesis of Norcepharadione B along with other related compounds, demonstrating a significant advancement in organic synthesis techniques (Atanes et al., 1991).
Molecular Structure Analysis
While specific studies detailing the molecular structure analysis of Norcepharadione B through techniques like X-ray crystallography or NMR spectroscopy were not directly found, its synthesis and the structures of related compounds suggest a complex molecular framework typical of isoquinoline alkaloids. The structural elucidation is crucial for understanding its reactivity and interactions at the molecular level.
Chemical Reactions and Properties
The reactivity of Norcepharadione B is influenced by its molecular structure, particularly the presence of aromatic systems and functional groups that participate in various chemical reactions. Although specific reactions involving Norcepharadione B were not highlighted, its synthesis involves key steps such as cycloadditions, which are fundamental in constructing its polycyclic aromatic system.
Physical Properties Analysis
The physical properties of Norcepharadione B, such as solubility, melting point, and crystal structure, are essential for its characterization and application in further studies. However, detailed insights into these properties require empirical data obtained through experimental studies.
Chemical Properties Analysis
Norcepharadione B exhibits interesting chemical properties, including its role in attenuating oxidative stress-induced neuronal injury. Its chemical nature allows it to modulate cellular antioxidants and inhibit certain channels, showcasing its potential in chemical biology research (Jia et al., 2019).
Aplicaciones Científicas De Investigación
Neuroprotección contra el estrés oxidativo
Norcepharadiona B se ha estudiado por sus efectos neuroprotectores, particularmente en el contexto de la lesión neuronal inducida por estrés oxidativo. Se ha demostrado que aumenta los antioxidantes celulares e inhibe los canales de Cl- sensibles al volumen, que son cruciales para proteger las neuronas del daño oxidativo . Esta aplicación es particularmente relevante en condiciones como el derrame cerebral y la enfermedad de Alzheimer, donde el estrés oxidativo juega un papel significativo.
Manejo de la enfermedad de Alzheimer
El compuesto se ha implicado en el manejo de la enfermedad de Alzheimer al dirigirse a la vía Nrf2/Keap1/ARE. Esta vía es crítica en la respuesta del cuerpo al estrés oxidativo y la inflamación, que son ambos factores clave en la progresión de la enfermedad de Alzheimer . Al modular esta vía, this compound podría potencialmente ralentizar o alterar la progresión de la enfermedad.
Actividad antioxidante
This compound ha demostrado una actividad antioxidante significativa, comparable a antioxidantes estándar como el ácido ascórbico. Su capacidad para eliminar radicales libres sugiere que podría usarse para proteger las células del daño oxidativo en diversas aplicaciones médicas y cosméticas .
Propiedades antiapoptóticas
La investigación indica que this compound posee características antiapoptóticas, lo que significa que puede prevenir la muerte celular programada. Esta propiedad es beneficiosa en enfermedades donde la supervivencia celular está comprometida, como los trastornos neurodegenerativos y ciertos tipos de cáncer .
Regulación positiva del antioxidante celular
Se ha demostrado que el compuesto potencia la actividad de la superóxido dismutasa (SOD), aumenta el nivel de glutatión (GSH) y disminuye el contenido de malondialdehído, lo que indica su papel en la mejora del sistema de defensa antioxidante celular .
Inhibición de la hinchazón celular
This compound alivia eficazmente la hinchazón celular inducida por estrés oxidativo al interrumpir la activación de los canales de Cl- rectificadores hacia afuera sensibles al volumen (VSOR). Esta aplicación podría ser crucial para prevenir el daño celular en condiciones de estrés .
Mecanismo De Acción
Target of Action
Norcepharadione B, an alkaloid isolated from Houttuynia cordata, exhibits moderate cytotoxicity against various cell lines including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 . The primary targets of Norcepharadione B are these cancer cells, where it acts to inhibit their growth .
Mode of Action
It has been found to exhibit cytotoxicity against various cancer cell lines . This suggests that Norcepharadione B may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.
Biochemical Pathways
Norcepharadione B has been shown to upregulate cellular antioxidants and inhibit volume-sensitive Cl- channels . This suggests that it may affect biochemical pathways related to oxidative stress and ion transport. By upregulating antioxidants, Norcepharadione B could potentially protect cells from oxidative damage. The inhibition of volume-sensitive Cl- channels could affect various cellular processes, including cell volume regulation, cell proliferation, and apoptosis .
Result of Action
Norcepharadione B has been found to exhibit cytotoxic effects against various cancer cell lines . It also attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channels . These results suggest that Norcepharadione B could have potential therapeutic applications in cancer treatment and neuroprotection.
Análisis Bioquímico
Biochemical Properties
Norcepharadione B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit cytotoxicity against various cell lines, suggesting that it interacts with cellular components in a way that affects cell viability .
Cellular Effects
Norcepharadione B has been found to have a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit moderate cytotoxicity against various cell lines, including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 . It also attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channels .
Molecular Mechanism
Norcepharadione B exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to upregulate cellular antioxidants and inhibit volume-sensitive Cl- channels in the context of H2O2-induced neuronal injury .
Propiedades
IUPAC Name |
15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-22-13-8-11-14-12(19-18(21)16(11)20)7-9-5-3-4-6-10(9)15(14)17(13)23-2/h3-8H,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGGDUOPTSQTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)C(=O)NC3=CC4=CC=CC=C42)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206205 | |
| Record name | Norcepharadione B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57576-41-7 | |
| Record name | Norcepharadione B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norcepharadione B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Norcepharadione B exert its neuroprotective effects against oxidative stress?
A: Research suggests that Norcepharadione B protects hippocampal neurons from oxidative stress primarily through two mechanisms []:
Q2: What is the role of the PI3K/Akt pathway in Norcepharadione B's neuroprotective activity?
A: Studies have identified the PI3K/Akt pathway as crucial for Norcepharadione B's protective action. The compound promotes the phosphorylation of Akt, a key protein kinase in this pathway. This activation, in turn, leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. Inhibiting the PI3K/Akt pathway with LY294002 abolishes the Norcepharadione B-mediated increase in HO-1, highlighting the significance of this signaling cascade in its neuroprotective mechanism [].
Q3: Beyond neuroprotection, what other biological activities have been reported for Norcepharadione B?
A3: Norcepharadione B exhibits a diverse range of biological activities, including:
- Anti-platelet Aggregation: It inhibits platelet aggregation, which may contribute to its potential in preventing cardiovascular diseases [].
- Antiviral Activity: Norcepharadione B has shown promising inhibitory activity against the replication of herpes simplex virus type 1 (HSV-1) [].
Q4: Are there any computational studies investigating Norcepharadione B's interactions with biological targets?
A: Yes, molecular docking studies have been conducted to explore Norcepharadione B's potential as an anti-ulcer agent. These studies suggest that Norcepharadione B exhibits favorable binding affinity to the 3D structure of pig gastric H+/K+ ATPase, a protein implicated in gastric acid secretion. This computational finding provides a basis for further investigations into Norcepharadione B's therapeutic potential in peptic ulcer disease [].
Q5: What is the availability of Norcepharadione B, and are there any sustainability concerns?
A: Currently, Norcepharadione B is primarily obtained through extraction from Houttuynia cordata. While this plant is relatively abundant, exploring sustainable extraction methods and alternative sources, such as synthetic approaches, would be beneficial to ensure long-term availability and minimize environmental impact [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




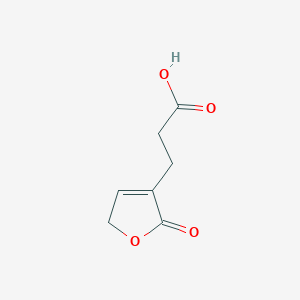
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)


